![molecular formula C16H17NO4 B3178902 Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate CAS No. 855793-63-4](/img/structure/B3178902.png)
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate
Overview
Description
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate (MBMB) is a synthetic compound that has been used in a variety of scientific research applications. MBMB has been found to be a useful tool in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has been used in a variety of scientific research applications, including the study of enzyme inhibitors, cell signaling pathways, and drug metabolism. It has been used to investigate the mechanism of action of drugs, as well as to study the effects of drugs on the body.
Mechanism of Action
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has been found to act as an inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. In addition, this compound has been found to inhibit the activity of other enzymes involved in drug metabolism, such as CYP2D6 and CYP2C19.
Biochemical and Physiological Effects
In addition to its role as an enzyme inhibitor, this compound has been found to have a number of other biochemical and physiological effects. It has been found to reduce inflammation, protect against oxidative stress, and modulate the activity of certain receptors in the body. It has also been found to have anti-tumor and anti-cancer effects, as well as to reduce the risk of certain cardiovascular diseases.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has a high yield. In addition, it has been found to be relatively stable in solution, making it suitable for use in a variety of experiments. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, and it is not readily available commercially.
Future Directions
There are a number of potential future directions for the use of Methyl 2-amino-5-(benzyloxy)-4-methoxybenzoate in scientific research. It could be used to study the mechanism of action of other drugs, as well as to investigate the effects of drugs on the body. In addition, this compound could be used to investigate the effects of drugs on the development of various diseases, such as cancer and cardiovascular disease. Finally, this compound could be used to investigate the effects of drugs on the immune system, as well as to investigate the effects of drugs on the nervous system.
properties
IUPAC Name |
methyl 2-amino-4-methoxy-5-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-14-9-13(17)12(16(18)20-2)8-15(14)21-10-11-6-4-3-5-7-11/h3-9H,10,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLWWDOXMYIBAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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